molecular formula C12H15FO B2438672 1-(3-Fluorophenyl)cyclohexanol CAS No. 1496-35-1

1-(3-Fluorophenyl)cyclohexanol

Cat. No.: B2438672
CAS No.: 1496-35-1
M. Wt: 194.249
InChI Key: PQSFDHKUPBPVLK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclohexanol is an organic compound with the molecular formula C12H15FO. It is a derivative of cyclohexanol, where a fluorophenyl group is attached to the cyclohexane ring.

Scientific Research Applications

1-(3-Fluorophenyl)cyclohexanol has several applications in scientific research:

Safety and Hazards

The safety information for 1-(3-Fluorophenyl)cyclohexanol indicates that it has the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Fluorophenyl)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-Fluorophenyl)cyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 1-(3-Fluorophenyl)cyclohexanone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

    Cyclohexanol: A parent compound with similar structural features but lacking the fluorophenyl group.

    1-Phenylcyclohexanol: Similar to 1-(3-Fluorophenyl)cyclohexanol but without the fluorine atom.

    1-(4-Fluorophenyl)cyclohexanol: A positional isomer with the fluorine atom at the para position on the phenyl ring.

Uniqueness: this compound is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(3-fluorophenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSFDHKUPBPVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496-35-1
Record name 1-(3-fluorophenyl)cyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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